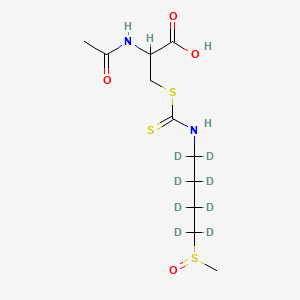

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Description

Contextualizing Sulforaphane (B1684495) Metabolism and Conjugate Formation in Biological Systems

Upon ingestion, sulforaphane is absorbed and undergoes extensive metabolism, primarily through the mercapturic acid pathway. nih.govresearchgate.net This pathway is a major route for the detoxification and elimination of xenobiotics. The initial and pivotal step in this process is the conjugation of sulforaphane with the endogenous antioxidant, glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). researchgate.net

This initial conjugate, sulforaphane-glutathione (SFN-GSH), is then sequentially broken down. The glutamyl and glycinyl residues are cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, leading to the formation of the cysteine conjugate, sulforaphane-cysteine (SFN-Cys). nih.gov The final step in the mercapturic acid pathway is the acetylation of the cysteine conjugate's amino group by N-acetyltransferases, resulting in the formation of sulforaphane N-acetyl-L-cysteine (SFN-NAC). nih.gov SFN-NAC is the primary metabolite of sulforaphane that is ultimately excreted in the urine. nih.gov Understanding the kinetics and extent of the formation of these various conjugates is crucial for evaluating the bioavailability and biological activity of sulforaphane and its derivatives.

Rationale for the Application of Stable Isotope-Labeled Sulforaphane Conjugates in Research

In the precise and sensitive world of analytical chemistry, particularly in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are considered the gold standard for these applications. nih.gov

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine serves as an ideal internal standard for the quantification of its non-deuterated counterpart, SFN-NAC, and other sulforaphane metabolites. The rationale for its use is multifaceted:

Chemical and Physical Similarity: d8-SFN-NAC is chemically identical to the endogenous SFN-NAC metabolite, with the only difference being the presence of eight deuterium (B1214612) atoms in place of hydrogen atoms. This means it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

Mass Differentiation: Despite these similarities, the difference in mass allows the mass spectrometer to distinguish between the analyte (the compound of interest) and the internal standard.

Correction for Variability: By adding a known amount of d8-SFN-NAC to a biological sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate quantification. nih.gov This corrects for matrix effects, where other components in a complex sample like urine or plasma can interfere with the analysis. nih.gov

The use of d8-SFN-NAC and other deuterated sulforaphane conjugates in isotope-dilution mass spectrometry methods provides a robust, sensitive, and specific approach for the precise measurement of sulforaphane metabolites in biological fluids. nih.gov

Overview of Research Paradigms Utilizing this compound

The application of this compound and other deuterated sulforaphane standards has been pivotal in pharmacokinetic and bioavailability studies. These studies aim to understand how sulforaphane is absorbed, distributed, metabolized, and excreted in the body.

A landmark study by Egner and colleagues (2008) developed and validated a high-pressure liquid chromatography isotope-dilution mass spectrometry method to quantify sulforaphane and its four glutathione-derived conjugates in human urine. nih.gov This method utilized stable isotope-labeled internal standards, including D8-SFN-NAC, for each of the corresponding analytes. The study analyzed urine samples from individuals who had consumed broccoli sprouts and found that SFN-NAC was the most abundant metabolite, accounting for a significant portion of the total excreted sulforaphane products. nih.gov The use of d8-SFN-NAC as an internal standard was critical for the accuracy of these measurements, which showed wide interindividual variation in sulforaphane metabolism. nih.gov

The table below, adapted from the findings of Egner et al. (2008), illustrates the urinary concentrations of sulforaphane and its metabolites, showcasing the quantitative data achievable with the use of deuterated internal standards.

| Metabolite | Mean Urinary Concentration (nmol/mg creatinine) | Standard Deviation |

|---|---|---|

| Sulforaphane (SFN) | 4.7 | 5.1 |

| Sulforaphane-glutathione (SFN-GSH) | 0.03 | 0.05 |

| Sulforaphane-cysteine-glycine (SFN-CysGly) | 0.06 | 0.06 |

| Sulforaphane-cysteine (SFN-Cys) | 18 | 15 |

| Sulforaphane-N-acetylcysteine (SFN-NAC) | 42 | 23 |

More recent research has continued to employ these sophisticated analytical methods. For instance, a 2020 study by Schlothauer and colleagues developed a high-throughput LC-MS method for the quantification of sulforaphane and its metabolites in human plasma. nih.gov While they utilized external standard calibration for the SFN conjugates, they relied on the deuterated internal standard, SFN-d8, for the quantification of the parent compound, sulforaphane, highlighting the continued importance of these labeled compounds in modern bioanalysis. nih.gov Their work aimed to create a more time- and cost-efficient method suitable for large-scale clinical trials investigating the therapeutic potential of sulforaphane. nih.gov

These research paradigms underscore the critical role of this compound as an analytical standard. Its use enables the generation of high-quality, reliable data that is fundamental to understanding the complex interplay between sulforaphane and human biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354064-85-9 | |

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling for Research Tools

Strategies for the Chemical Synthesis of Deuterated Sulforaphane (B1684495) N-Acetyl-L-cysteine

The chemical synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a multi-step process that begins with the introduction of deuterium (B1214612) atoms into a suitable precursor. A common strategy involves using a deuterated starting material for the four-carbon backbone of sulforaphane.

One plausible synthetic pathway begins with a deuterated version of 1,4-dibromobutane. This precursor undergoes a series of reactions to build the final molecule. The process typically involves the formation of an amine, conversion to an isothiocyanate, oxidation of the sulfur atom, and finally, conjugation with N-acetyl-L-cysteine. nih.gov

A key intermediate in many sulforaphane syntheses is 4-(methylsulfanyl)butan-1-amine. nih.gov To create the deuterated version, a deuterated analog of a starting material like 1,4-dibromobutane would be reacted with sodium methyl mercaptide. Following deprotection, the resulting deuterated 4-(methylsulfanyl)butan-1-amine is reacted with a thiocarbonylating agent, such as thiophosgene, to form the isothiocyanate group. nih.gov Subsequent oxidation, often with an agent like m-chloroperbenzoic acid (m-CPBA), converts the sulfide to a sulfoxide, yielding D,L-sulforaphane-d8. nih.gov

The final step is the conjugation of the deuterated sulforaphane with N-acetyl-L-cysteine (NAC). This reaction mimics the final step of the mercapturic acid pathway, where the isothiocyanate group of sulforaphane reacts with the thiol group of NAC to form the dithiocarbamate conjugate, this compound. nih.govnih.gov

Table 1: Key Stages in the Synthesis of this compound

| Stage | Description | Key Reagents/Intermediates |

|---|---|---|

| Isotopic Labeling | Introduction of eight deuterium atoms onto the butyl chain. | Deuterated 1,4-dibromobutane |

| Formation of Isothiocyanate | Conversion of the terminal amine group to an isothiocyanate (-N=C=S). | Thiophosgene or Carbon Disulfide |

| Oxidation | Oxidation of the methylthio group to a methylsulfinyl (sulfoxide) group. | m-CPBA or Hydrogen Peroxide |

| Conjugation | Reaction of deuterated sulforaphane with N-acetyl-L-cysteine. | N-acetyl-L-cysteine (NAC) |

Validation of Isotopic Purity and Chemical Identity for Research Standard Applications

For this compound to be effective as a research standard, its chemical identity and isotopic purity must be rigorously validated. This ensures that experimental results are accurate and reproducible. The primary analytical techniques used for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is essential for confirming the mass of the synthesized molecule and determining the degree of isotopic enrichment. The molecular weight of this compound is expected to be 8 atomic mass units higher than its unlabeled counterpart due to the eight deuterium atoms. lgcstandards.com By comparing the mass spectra of the labeled and unlabeled compounds, researchers can confirm successful deuteration. Furthermore, analyzing the isotopic distribution of the molecular ion cluster allows for the calculation of isotopic purity, which is the percentage of molecules that contain the desired number of deuterium labels. nih.govresearchgate.net This method is a cornerstone of isotope dilution analysis, a technique of high metrological standing. researchgate.netwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the precise chemical structure of the molecule. ¹H NMR (proton NMR) spectra will show a significant reduction or absence of signals corresponding to the protons on the butyl chain, confirming the location of the deuterium labels. ¹³C NMR (carbon NMR) can also be used to verify the carbon skeleton of the entire conjugate.

Table 2: Analytical Validation Techniques

| Technique | Purpose | Key Finding |

|---|---|---|

| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. | Increased molecular mass corresponding to the number of deuterium atoms; isotopic distribution pattern. |

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and location of isotopic labels. | Absence of proton signals at deuterated positions in ¹H NMR; characteristic carbon signals in ¹³C NMR. |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | A single, sharp peak indicating the absence of significant impurities. insights.bio |

Production of Analogues and Metabolites for Metabolic Tracing Studies

The production of stable isotope-labeled compounds like this compound is fundamental to metabolic tracing studies. nih.gov These labeled molecules act as tracers, allowing researchers to follow the metabolic fate of the parent compound in complex biological systems, such as cell cultures or whole organisms, without using radioactive materials. nih.gov

When sulforaphane is ingested, it undergoes metabolism through the mercapturic acid pathway. nih.gov It first conjugates with glutathione (B108866) (GSH), and is subsequently broken down into a cysteinylglycine conjugate, a cysteine conjugate, and finally, the N-acetyl-L-cysteine (NAC) conjugate, which is a primary metabolite excreted in urine. nih.govnih.gov

By using D,L-sulforaphane-d8 as a starting point, researchers can synthesize a suite of deuterated metabolites, including the intermediate conjugates. When these labeled compounds are introduced into a biological system, they can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. nih.gov This allows for the precise tracking and quantification of the administered compound and its downstream metabolites, providing clear insights into the rates of absorption, distribution, metabolism, and excretion. nih.govresearchgate.net This approach is a powerful tool for investigating how sulforaphane's bioactivity is influenced by its metabolic transformation. uea.ac.uk

Table 3: Labeled Sulforaphane Metabolites for Tracing Studies

| Compound Name | Abbreviation | Role in Metabolic Pathway |

|---|---|---|

| D,L-Sulforaphane-d8 | SFN-d8 | Parent labeled compound |

| D,L-Sulforaphane-d8 Glutathione | SFN-d8-GSH | Initial conjugate in the mercapturic acid pathway |

| D,L-Sulforaphane-d8 Cysteine | SFN-d8-Cys | Intermediate metabolite |

| This compound | SFN-d8-NAC | Major final metabolite excreted in urine |

Advanced Analytical Techniques for Quantifying Sulforaphane and Its Metabolites in Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of sulforaphane (B1684495) and its metabolites. acs.org This technique offers superior sensitivity and selectivity compared to older methods like HPLC with UV detection, which can be hampered by high interference from sample matrices. researcher.lifeexeter.ac.uk The development of robust LC-MS/MS assays involves careful optimization and validation to ensure reliable and reproducible results.

Optimization of Chromatographic and Spectrometric Parameters for Sulforaphane and its Metabolites

The successful separation and detection of sulforaphane (SFN) and its mercapturic acid pathway metabolites, such as sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine-glycine (SFN-CG), sulforaphane-cysteine (SFN-Cys), and sulforaphane-N-acetyl-L-cysteine (SFN-NAC), depend on the fine-tuning of both chromatographic and spectrometric conditions. nih.govnih.gov

Chromatographic Optimization: Reversed-phase chromatography is commonly used, with C8 or C18 columns providing effective separation. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.govacs.org The goal is to achieve baseline peak separation of all analytes to avoid signal contamination, which is particularly important because in-source fragmentation of sulforaphane conjugates can produce ions corresponding to free sulforaphane. mdpi.com For instance, a method might use a gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) to separate SFN, SFN-GSH, and SFN-NAC. nih.gov

Spectrometric Optimization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of sulforaphane and its metabolites. nih.gov The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net Key source parameters, including interface voltage, gas flows (nebulizing, heating, drying), and temperatures (interface, desolvation, heat block), are optimized to maximize the ion signal for each compound. nih.gov

Below is a table summarizing typical optimized parameters for LC-MS/MS analysis.

| Parameter | Optimized Setting | Purpose |

| Chromatography | ||

| Column | C8 or C18 reversed-phase | Separation of analytes based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10-13 mM Ammonium Acetate | Aqueous component for analyte elution. nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for analyte elution. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of analyte passage through the column. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes sulforaphane and its metabolites. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |

| Interface Voltage | ~4.0 kV | Optimizes the spray and ionization process. nih.gov |

| Gas Temperatures | 250°C - 300°C | Assists in desolvation of the analyte ions. nih.gov |

| Gas Flows | 3.0 - 10.0 L/min | Nebulizes the sample and aids in ion transfer. nih.gov |

Role of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the benchmark for accurate quantification in bioanalysis. acs.org This method involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte into the sample at an early stage of the preparation process. The SIL internal standard (IS) is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

For the analysis of sulforaphane metabolites, specific deuterated standards are crucial. This compound (SFN-d8-NAC) serves as the ideal internal standard for the quantification of the metabolite SFN-NAC. nih.gov Similarly, SFN-d8 is used for the quantification of the parent compound, sulforaphane. mdpi.com

The role of SFN-d8-NAC and other SIL ISs is to correct for variations that can occur during sample preparation, chromatography, and ionization. Since the SIL IS and the native analyte exhibit nearly identical chemical and physical properties, they are affected similarly by:

Extraction Efficiency: Any loss of analyte during sample extraction will be mirrored by a proportional loss of the SIL IS.

Matrix Effects: Ion suppression or enhancement caused by other components in the biological matrix will affect both the analyte and the SIL IS to the same extent. mdpi.com

Instrumental Variability: Fluctuations in the LC-MS/MS system's performance are compensated for.

Quantification is based on the ratio of the peak area of the native analyte to the peak area of the SIL IS. acs.org This ratio remains constant even if analyte loss occurs, leading to highly accurate and precise measurements. The use of SFN-d8 internal standards has been shown to yield excellent calibration curve accuracy (<5% bias) and high correlation coefficients (R² ≈ 1). acs.org

Methodological Considerations for Enhanced Quantitation and Stability in Biological Samples (e.g., thiol-blocking strategies)

A significant challenge in the bioanalysis of sulforaphane is its high reactivity. As an electrophilic isothiocyanate, sulforaphane readily reacts with nucleophiles, particularly the thiol groups (-SH) found in proteins and other molecules like glutathione (B108866). acs.org This reactivity can lead to several issues during sample handling and analysis:

Analyte Loss: Sulforaphane can bind to protein thiols in plasma or serum. During standard protein precipitation steps, this bound sulforaphane is removed along with the proteins, leading to an underestimation of its true concentration. acs.org Studies have shown that only about 32% of sulforaphane is recovered from fetal bovine serum after two hours due to this binding. acs.org

Metabolite Instability: Thiol-conjugated metabolites, such as SFN-GSH, can be unstable and dissociate back to free sulforaphane during sample preparation, particularly under acidic conditions. acs.org

To address these challenges, specific methodological strategies have been developed. One of the most effective is the use of thiol-blocking agents . Alkylating agents like iodoacetamide (B48618) (IAA) are used to cap free thiol groups in the sample. acs.org This strategy has a dual benefit:

It prevents the loss of free sulforaphane by blocking its binding sites on proteins.

It can force the dissociation of existing SFN-thiol conjugates back to free sulforaphane, allowing for the measurement of "total" sulforaphane.

Implementing a thiol-blocking method with iodoacetamide has been shown to dramatically increase the recovery of sulforaphane from serum from 32% to 94%. acs.org In clinical samples, this approach resulted in measured sulforaphane concentrations that were, on average, six times greater than when the blocking agent was omitted. acs.org However, it is important to note that this method quantifies total sulforaphane, and information about the individual metabolite profile is lost. acs.org Therefore, the choice of method depends on the specific research question.

Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Multi-Metabolite Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures, resulting in faster analyses, improved resolution, and greater sensitivity. researchgate.netcabidigitallibrary.org When coupled with tandem mass spectrometry, UHPLC-MS/MS is an exceptionally powerful tool for the simultaneous profiling of multiple sulforaphane metabolites in biological samples. nih.govacs.org

The advantages of UHPLC-MS/MS for sulforaphane metabolite profiling include:

High Throughput: The rapid analysis times, often just a few minutes per sample, are ideal for large-scale clinical trials or epidemiological studies that generate a high volume of samples. nih.govnih.gov

Enhanced Sensitivity and Resolution: The high peak capacity of UHPLC allows for better separation of structurally similar metabolites, while the sensitivity of MS/MS enables detection at very low concentrations (nanomolar to picomolar levels). acs.orgnih.gov

Comprehensive Profiling: A single UHPLC-MS/MS run can simultaneously quantify the parent compound (SFN) and its key metabolites (SFN-GSH, SFN-Cys, SFN-CG, SFN-NAC), providing a comprehensive picture of sulforaphane metabolism. acs.org

A validated UHPLC-(ESI+)-MS/MS method was able to simultaneously determine glucoraphanin (B191350) (the precursor to sulforaphane), sulforaphane, and its major metabolites in various biological matrices with limits of detection (LODs) as low as 0.03 to 1.95 µg L⁻¹. acs.org Such methods demonstrate excellent linearity, with R² values for standard curves typically between 0.997 and 0.999. acs.org

Challenges and Innovations in High-Throughput Bioanalytical Methods for Sulforaphane Metabolism Research

While methods like UHPLC-MS/MS have greatly advanced the field, several challenges remain in high-throughput bioanalytical research of sulforaphane metabolism.

Challenges:

Analyte Stability and Reactivity: As discussed, the inherent reactivity of sulforaphane with thiols complicates sample handling and can lead to inaccurate quantification if not properly addressed. acs.org

Matrix Effects: Biological matrices like plasma, urine, and cell lysates are complex mixtures that can interfere with the ionization of the target analytes, a phenomenon known as the matrix effect. mdpi.com While stable isotope-labeled internal standards can correct for this, significant ion suppression can still compromise the sensitivity of the assay.

Method Complexity and Cost: Developing and validating robust LC-MS/MS methods requires significant expertise and investment in instrumentation, which can be a barrier for some laboratories. hilarispublisher.com

Standardization: Ensuring consistency in methods across different laboratories and clinical trials is crucial for comparing results. This includes standardizing everything from sample collection and storage to the analytical protocol itself. frontiersin.org

Innovations:

Simplified Extraction Procedures: Innovations are focused on streamlining sample preparation to reduce analysis time and cost without compromising accuracy. This includes optimizing protein precipitation and solid-phase extraction (SPE) protocols. nih.govnih.gov

Fast Chromatography: The adoption of UHPLC and the development of shorter chromatographic run times (e.g., reducing from over 20 minutes to under 8 minutes) significantly increase sample throughput. nih.govnih.govmdpi.com

Thiol-Blocking Reagents: The use of agents like iodoacetamide represents a key innovation for improving the accuracy and recovery of sulforaphane from complex biological samples. acs.org

Automation: Integrating automation into sample preparation and analysis workflows can enhance reproducibility, reduce manual error, and further increase throughput, which is essential for large-scale studies. hilarispublisher.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides highly accurate mass measurements. researchgate.net This capability can aid in the identification of unknown metabolites and provide greater confidence in analyte identification, complementing traditional targeted MRM approaches. nih.gov

By addressing these challenges with ongoing innovation, the bioanalytical community can continue to provide the high-quality data needed to fully elucidate the metabolic fate and biological activity of sulforaphane.

Mechanistic Investigations of Sulforaphane N Acetyl L Cysteine in Pre Clinical Models

Elucidation of Molecular Pathways Modulated by Sulforaphane (B1684495) N-Acetyl-L-cysteine

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary target of sulforaphane and its metabolites, including Sulforaphane N-Acetyl-L-cysteine (SFN-NAC). nih.govyoutube.com This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. nih.govcaymanchem.comyoutube.com Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. caymanchem.comaging-us.com Electrophilic molecules like isothiocyanates can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. nih.govnih.gov This allows newly synthesized Nrf2 to accumulate, translocate into the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.govaging-us.com

Activation of the ARE leads to the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes and antioxidant proteins. nih.govjst.go.jpusda.gov Research in HepG2-C8 liver cells has shown that SFN-NAC can induce ARE-driven gene expression. caymanchem.comnih.govresearchgate.net In one study, treatment with 75 µM of SFN-NAC resulted in a notable increase in ARE activity. caymanchem.com However, its potency in this regard is lower than its parent compound, sulforaphane (SFN). nih.govresearchgate.net Studies have demonstrated that the induction of ARE by SFN is approximately 8.6-fold higher than that achieved by SFN-NAC, indicating a difference in the inductive capacity between the parent compound and its metabolite. nih.govresearchgate.net

The activation of this pathway by SFN-NAC contributes to cellular antioxidant capacity, which is a key mechanism for its protective effects. jst.go.jptu-darmstadt.de

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. nih.govyoutube.com The dysregulation of HDAC activity is a common feature in cancer, making HDACs a target for therapeutic intervention. nih.govyoutube.com Sulforaphane has been identified as an inhibitor of HDAC activity. nih.govnih.govjohnshopkins.edu

Biochemical assays have revealed that sulforaphane metabolites, particularly SFN-NAC and Sulforaphane-cysteine (SFN-Cys), are effective at inhibiting HDAC activity in vitro. nih.gov In fact, these two metabolites demonstrated the greatest inhibitory effect among those tested. nih.gov The mechanism of inhibition is thought to involve the interaction of sulforaphane with cysteine, which allows the molecule to fit within the active site of the HDAC enzyme. nih.gov Molecular modeling further supports this, suggesting that SFN-Cys can act as a competitive inhibitor within the HDAC active site. nih.gov By inhibiting HDACs, SFN-NAC can influence the expression of genes involved in critical cellular processes like cell cycle control and apoptosis, contributing to its anticancer potential. nih.govnih.gov

Sulforaphane N-Acetyl-L-cysteine has been shown to influence cell proliferation by inducing cell cycle arrest and promoting apoptosis, or programmed cell death. nih.govkarger.comnih.gov In studies using the U87MG and U373MG human glioma cell lines, SFN-NAC treatment led to an accumulation of cells in the G2/M phase of the cell cycle. nih.govkarger.com This cell cycle arrest was accompanied by the induction of apoptosis. nih.govkarger.com

Similarly, in models of human non-small cell lung cancer (NSCLC), SFN-NAC was found to induce apoptosis, which was linked to its ability to disrupt microtubules within the cancer cells. nih.gov In HepG2-C8 cells, higher concentrations of SFN-NAC were also observed to correlate with an increase in apoptotic cell death. researchgate.net The induction of apoptosis by sulforaphane and its metabolites is a key mechanism underlying their anti-leukemic and anti-cancer properties. nih.govresearchgate.net

| Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| U87MG and U373MG | Glioma | G2/M Phase Arrest | Induction | nih.govkarger.com |

| A549 | Non-Small Cell Lung Cancer | Not specified | Induction (via microtubule disruption) | nih.gov |

| HepG2-C8 | Hepatocellular Carcinoma | Not specified | Induction (at higher concentrations) | researchgate.net |

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can play a dual role in cancer, either promoting survival or contributing to cell death. In the context of glioma cells, SFN-NAC has been shown to induce autophagy. nih.govkarger.com Specifically, in U87MG and U373MG glioma cells, SFN-NAC treatment activates the ERK1/2 signaling pathway, which in turn triggers autophagy. nih.govkarger.com

This induced autophagy leads to a specific cellular event: the downregulation of α-tubulin expression. nih.govkarger.com α-tubulin is a key component of microtubules, which form the cellular cytoskeleton and are essential for cell division and structure. nih.gov Further investigation revealed that SFN-NAC promotes the physical interaction and binding of the autophagy-related protein LC3 with α-tubulin in the cytoplasm. nih.govkarger.com This interaction facilitates the degradation of α-tubulin through the autophagic process, leading to microtubule disruption and subsequent inhibition of glioma cell growth. nih.govkarger.com These findings highlight a specific mechanism where SFN-NAC modulates cytoskeletal dynamics through autophagy to exert its anti-glioma effects. nih.gov

Cellular Uptake, Transport, and Intracellular Fate of Sulforaphane N-Acetyl-L-cysteine in In Vitro Systems

Following absorption, the parent compound sulforaphane undergoes metabolism through the mercapturic acid pathway. mdpi.com It is first conjugated with glutathione (B108866) (GSH), and this conjugate is subsequently broken down to a cysteine conjugate and finally acetylated to form SFN-NAC. mdpi.comnih.gov SFN-NAC is the most stable of these metabolites and is the principal form excreted in the urine. mdpi.comnih.govhmdb.ca Studies analyzing urine after consumption of broccoli sprouts found that approximately 65% of the excreted isothiocyanates were in the form of SFN-NAC. mdpi.com

The intracellular fate of sulforaphane involves rapid accumulation, primarily through conjugation with intracellular GSH, followed by export from the cell, mainly as the GSH conjugate. researchgate.net This suggests a dynamic process of uptake, conjugation, and transporter-mediated export. researchgate.net SFN-NAC represents the final product of this intracellular metabolic pathway before elimination. mdpi.com Interestingly, SFN-NAC itself can influence cellular transport systems. In Chinese hamster ovary (CHO) cells, treatment with SFN-NAC was shown to enhance the expression of the cystine/glutamate antiporter (x−c), a transporter involved in antioxidant defense. tu-darmstadt.de Furthermore, SFN conjugates like SFN-NAC can be converted back to the parent compound, SFN, under physiological conditions, suggesting they may act as prodrugs, releasing the more active sulforaphane over time. nih.gov

Comparative Biological Activity with Parent Sulforaphane and Other Metabolites in In Vitro Systems

Pre-clinical studies have compared the biological activities of SFN-NAC to its parent compound, sulforaphane, and other metabolites, revealing a range of potencies depending on the specific cellular endpoint being measured.

A consistent finding is that SFN-NAC is a less potent inducer of the Nrf2/ARE pathway compared to sulforaphane. caymanchem.comnih.govresearchgate.net In HepG2-C8 cells, sulforaphane was found to be about 8.6 times more effective at inducing ARE-mediated gene expression than SFN-NAC. nih.govresearchgate.net Similarly, when assessing cytotoxicity in Nalm-6 acute lymphoblastic leukemia cells, sulforaphane exhibited a half-maximal inhibitory concentration (IC50) of 4.7 µM, whereas its metabolites, including SFN-NAC, were significantly less cytotoxic with IC50 values greater than 9 µM. nih.govresearchgate.net

However, in other assays, SFN-NAC shows comparable or even superior activity. For instance, when measuring the inhibition of histone deacetylase (HDAC) activity in biochemical assays, SFN-NAC and SFN-Cys were the most potent among the sulforaphane metabolites tested. nih.gov In studies on pulmonary fibrosis, both SFN and SFN-NAC were effective at inhibiting the transforming growth factor (TGF)-β1-induced expression of fibrosis-related proteins in lung fibroblasts. nih.gov An important advantage of SFN-NAC is its pharmacokinetic profile; it is reported to have a longer half-life and better permeability across the blood-brain barrier than sulforaphane, which could be significant for its effects in the central nervous system. nih.gov

| Biological Activity | Comparison | Cellular System/Model | Reference |

|---|---|---|---|

| ARE Induction | SFN is ~8.6-fold more potent than SFN-NAC | HepG2-C8 cells | nih.govresearchgate.net |

| Cytotoxicity | SFN is significantly more cytotoxic than SFN-NAC | Nalm-6 leukemia cells | nih.govresearchgate.net |

| HDAC Inhibition | SFN-NAC shows high inhibitory activity (among metabolites) | Biochemical assays | nih.gov |

| Anti-fibrotic Effect | SFN and SFN-NAC show comparable activity | Pulmonary fibroblasts | nih.gov |

| Pharmacokinetics | SFN-NAC has a longer half-life and better blood-brain barrier permeability | N/A | nih.gov |

Pharmacokinetic and Metabolic Fate Elucidation in Animal and in Vitro Models Using Deuterated Probes

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent Models

Studies in rodent models, such as rats and mice, have been instrumental in characterizing the ADME profile of sulforaphane (B1684495). Following oral administration, sulforaphane is rapidly absorbed. nih.gov In rats, plasma concentrations of sulforaphane can peak approximately four hours after an oral dose. researchgate.net The absolute bioavailability of sulforaphane has been reported to be around 82% in rats, though this can decrease with higher doses, suggesting a saturation of absorption mechanisms. nih.gov

Once absorbed, sulforaphane is extensively metabolized. tandfonline.com The primary pathway for its metabolism is the mercapturic acid pathway. nih.gov This leads to the formation of several conjugates, with sulforaphane N-acetyl-L-cysteine (SFN-NAC) being a major metabolite found in urine. nih.govnih.gov

Excretion of sulforaphane and its metabolites occurs relatively quickly. In rats, a significant portion of an oral dose is excreted in the urine as SFN-NAC within 24 hours. nih.gov The use of deuterated internal standards, such as D,L-Sulforaphane-d8 N-Acetyl-L-cysteine, in liquid chromatography-mass spectrometry (LC-MS) methods allows for precise quantification of sulforaphane and its metabolites in biological samples, enhancing the accuracy of these pharmacokinetic studies. nih.gov

Table 1: Pharmacokinetic Parameters of Sulforaphane in Rodents

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Peak Plasma Concentration (Tmax) | ~4 hours | Rat | researchgate.net |

| Absolute Bioavailability | ~82% (at 0.5 mg/kg) | Rat | nih.gov |

Role of the Mercapturic Acid Pathway in Sulforaphane Conjugate Formation and Excretion

The mercapturic acid pathway is the principal metabolic route for sulforaphane in the body. tandfonline.comnih.gov This pathway involves a series of enzymatic reactions that ultimately lead to the formation of water-soluble conjugates that can be readily excreted.

The process begins with the conjugation of sulforaphane with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govuea.ac.uk This initial conjugate, sulforaphane-glutathione (SFN-GSH), is then sequentially metabolized. The glutamyl and glycinyl residues are cleaved by γ-glutamyltranspeptidase and dipeptidases to form the cysteine conjugate (SFN-Cys). mdpi.com Finally, the cysteine conjugate undergoes N-acetylation by N-acetyltransferase to produce the terminal metabolite, sulforaphane N-acetyl-L-cysteine (SFN-NAC). uea.ac.ukmdpi.com

SFN-NAC is the primary form of sulforaphane that is excreted in the urine. nih.govnih.gov In humans, after consuming broccoli, SFN-NAC is the predominant metabolite found in urine, accounting for a significant percentage of the ingested dose. mdpi.com The various conjugates, including SFN-GSH, SFN-Cys, and SFN-NAC, are collectively referred to as dithiocarbamates.

Interconversion Dynamics Between Sulforaphane and Its N-Acetyl-L-cysteine Conjugate in Biological Systems

An interesting aspect of sulforaphane's metabolism is the reversible nature of the conjugates formed through the mercapturic acid pathway. nih.gov While SFN-NAC is considered the final excretory product, studies have shown that it can dissociate back to the parent compound, sulforaphane, under physiological conditions. nih.gov

This interconversion means that SFN-NAC can act as a carrier or a prodrug of sulforaphane, releasing the active compound over time. nih.gov In vitro studies have demonstrated that SFN-NAC can degrade to form sulforaphane in both rat and human plasma. nih.gov This dynamic equilibrium between sulforaphane and its conjugates has important implications for its biological activity, as the sustained release of sulforaphane could prolong its effects in target tissues. nih.gov It has been noted that SFN-NAC exhibits a longer half-life and achieves higher concentrations in certain tissues, such as the brain, compared to sulforaphane itself, potentially enhancing its ability to cross the blood-brain barrier. karger.comnih.gov

Tissue Distribution Profiling of Sulforaphane Metabolites in Animal Studies

Following absorption and metabolism, sulforaphane and its metabolites are distributed to various tissues throughout the body. nih.govnih.gov Animal studies in mice have shown that sulforaphane metabolites can be detected in a wide range of organs, including the liver, kidney, lung, small intestine, colon, brain, and prostate. nih.govnih.govelsevierpure.com

The concentrations of these metabolites vary between tissues, with some of the highest levels found in the small intestine, prostate, kidney, and lung. nih.govelsevierpure.com The peak concentrations of metabolites in most tissues are typically observed between 2 and 6 hours after oral administration. nih.gov Notably, the free form of sulforaphane is not the major compound present in tissues; rather, the glutathione, cysteine, and N-acetylcysteine conjugates are the most abundant forms. nih.gov

The distribution profile suggests that sulforaphane can reach various target sites, which is crucial for its potential biological activities. nih.govelsevierpure.com The use of sensitive analytical techniques, often employing deuterated standards, is essential for accurately quantifying the low levels of these metabolites in different tissues. nih.gov

Table 2: Tissue Distribution of Sulforaphane Metabolites in Mice (2 hours post-gavage)

| Tissue | Predominant Metabolites | Relative Concentration | Reference |

|---|---|---|---|

| Small Intestine | SFN-GSH, SFN-Cys, SFN-NAC | High | nih.gov |

| Kidney | SFN-GSH, SFN-Cys, SFN-NAC | High | nih.govnih.gov |

| Lung | SFN-GSH, SFN-Cys, SFN-NAC | High | nih.govnih.gov |

| Liver | SFN-GSH, SFN-Cys, SFN-NAC | Moderate | nih.gov |

| Brain | SFN-GSH, SFN-Cys, SFN-NAC | Detected | nih.govnih.gov |

Stable Isotope Tracing for Elucidating Metabolic Flux and Enzyme Activities in Research Models

Stable isotope tracing is a powerful technique used to investigate the dynamic changes in metabolic pathways. nih.govmdpi.com By labeling molecules with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track the fate of these atoms as they move through various biochemical reactions. mdpi.com This provides valuable information about metabolic fluxes and the activities of specific enzymes. mdpi.com

In the context of sulforaphane research, deuterated probes such as this compound are invaluable. While often used as internal standards for quantification, the principle of stable isotope labeling can be applied to trace the metabolic fate of sulforaphane itself. nih.gov For instance, administering a deuterated form of sulforaphane would allow researchers to distinguish it from the endogenous, non-deuterated compound and its metabolites. This enables a precise analysis of how the compound is metabolized and distributed without interference from existing pools of related molecules.

The use of deuterated pharmaceuticals has gained attention for its potential to alter pharmacokinetic profiles, sometimes leading to improved therapeutic outcomes by modifying clearance rates or redirecting metabolic pathways. nih.gov While the primary application of this compound in the reviewed literature is as an analytical tool, the principles of stable isotope tracing offer a robust methodology for gaining deeper insights into the metabolic dynamics of sulforaphane in various biological systems. nih.govnih.gov

Translational Research Applications in Pre Clinical Disease Models

Utilization of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine in Metabolomics for Biomarker Discovery in Animal Studies

In the realm of metabolomics, the precise quantification of endogenous and exogenous compounds is paramount for the discovery of reliable biomarkers. The use of stable isotope-labeled internal standards is a gold-standard technique to achieve this accuracy. This compound (d8-SFN-NAC) serves as a critical tool in this context, particularly in animal studies investigating the metabolic fate and efficacy of sulforaphane (B1684495) (SFN).

When researchers study the distribution and concentration of SFN and its metabolites in various tissues, the inherent variability in sample preparation and analytical instrumentation can introduce significant errors. By spiking the biological samples with a known concentration of d8-SFN-NAC, these variations can be normalized. Since d8-SFN-NAC is chemically identical to the non-deuterated SFN-NAC but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by mass spectrometry. This allows it to serve as a reference point for the accurate quantification of the endogenous SFN-NAC. nih.govnih.gov

For instance, in a study investigating the tissue distribution of SFN metabolites in mice, deuterated SFN-NAC was synthesized and used as an internal standard to quantify the levels of SFN, SFN-glutathione (SFN-GSH), SFN-cysteine (SFN-Cys), and SFN-NAC in tissues such as the small intestine, prostate, kidney, and lung. nih.gov This precise quantification is the first step in identifying potential biomarkers of exposure and effect. By accurately measuring the levels of these metabolites in different tissues, scientists can correlate them with biological outcomes, thus paving the way for biomarker discovery.

Another application of deuterated internal standards like d8-SFN is in high-throughput liquid chromatography-mass spectrometry (LC-MS) methods developed for clinical trials. nih.gov Although this study used human plasma, the principle is directly applicable to animal studies. The use of a deuterated internal standard for SFN allowed for accurate quantification, which is essential when trying to link plasma concentrations of SFN and its metabolites to a pharmacodynamic response. nih.gov The ability to reliably measure these compounds in biological matrices is fundamental to establishing them as biomarkers for the chemopreventive effects of sulforaphane.

Table 1: Application of Deuterated Sulforaphane Analogs in Metabolomic Studies

| Compound | Application | Analytical Technique | Study Model | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | Internal standard for quantification of SFN metabolites | Mass Spectrometry | Mice | Enabled accurate measurement of SFN metabolite distribution in various tissues. | nih.gov |

| D,L-Sulforaphane-d8 | Internal standard for quantification of SFN | LC-MS | Human Plasma | Facilitated accurate and high-throughput quantification of SFN for clinical applications. | nih.gov |

Investigation of Sulforaphane N-Acetyl-L-cysteine in Chemoprevention Research (e.g., cancer models, inflammation models) in In Vitro and Animal Systems

Sulforaphane N-Acetyl-L-cysteine (SFN-NAC), a major metabolite of sulforaphane, has demonstrated significant potential in chemoprevention research, with studies spanning various cancer and inflammation models both in vitro and in vivo.

In Vitro Cancer Models:

In the context of cancer, SFN-NAC has been shown to exert potent anti-proliferative and pro-apoptotic effects. A notable study on human glioma cell lines (U87MG and U373MG) revealed that SFN-NAC can induce autophagy and cell-cycle arrest at the G2/M phase. karger.com The researchers found that SFN-NAC treatment led to a dose-dependent decrease in the viability of these cancer cells. karger.com Mechanistically, SFN-NAC was found to activate the ERK1/2 signaling pathway, which in turn promoted the binding of LC3 to α-tubulin, leading to microtubule disruption and ultimately, cell death. karger.com

Furthermore, in bladder cancer cell lines, sulforaphane has been shown to induce apoptosis through all three major pathways: the endogenous mitochondrial pathway, the exogenous death receptor pathway, and the endoplasmic reticulum pathway. frontiersin.org While this study focused on the parent compound, the known bioactivity of its metabolites like SFN-NAC suggests they contribute to these effects. nih.gov

Animal Cancer Models:

In vivo studies have corroborated the chemopreventive effects observed in vitro. For instance, in a mouse model of bladder cancer, sulforaphane treatment was effective in inhibiting tumor growth. frontiersin.org While the direct role of SFN-NAC was not isolated in this particular study, it is understood that SFN is metabolized to SFN-NAC, which is a bioactive form of the compound. nih.govkarger.com

However, the role of sulforaphane in cancer can be complex. In a diethylnitrosamine-induced model of liver cancer in mice, daily administration of SFN during the post-initiation phase was found to promote hepatocarcinogenesis. mdpi.com This highlights the importance of understanding the context-dependent effects of sulforaphane and its metabolites.

In Vitro and Animal Inflammation Models:

The anti-inflammatory properties of sulforaphane and its metabolites are also well-documented. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sulforaphane treatment significantly reduced the expression of pro-inflammatory enzymes like iNOS and COX-2, and the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. koreascience.kr

These findings were translated to an in vivo model of mastitis in mice. Intraperitoneal administration of sulforaphane was found to effectively suppress LPS-induced mastitis. nih.gov The protective effect was attributed to the activation of the Nrf2 pathway, leading to an upregulation of antioxidant enzymes and a reduction in the inflammatory response. nih.gov Similarly, in a mouse model of acute gout, sulforaphane was shown to inhibit the NLRP3 inflammasome, leading to a significant reduction in peritoneal inflammation and IL-1β production. nih.gov

Table 2: Research Findings of Sulforaphane N-Acetyl-L-cysteine in Chemoprevention Models

| Model System | Disease Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Human Glioma Cells (U87MG, U373MG) | Cancer (Glioma) | Induced autophagy and G2/M cell cycle arrest; decreased cell viability. | Activation of ERK1/2 pathway, microtubule disruption. | karger.com |

| RAW 264.7 Macrophages | Inflammation | Attenuated iNOS and COX-2 expression; inhibited NO, TNF-α, IL-1β, and IL-6 production. | Inhibition of pro-inflammatory pathways. | koreascience.kr |

| Mouse Model | Cancer (Bladder) | Inhibited tumor growth. | Induction of apoptosis. | frontiersin.org |

| Mouse Model | Cancer (Liver) | Promoted hepatocarcinogenesis in a specific context. | Not fully elucidated, context-dependent. | mdpi.com |

| Mouse Model | Inflammation (Mastitis) | Suppressed LPS-induced mastitis. | Activation of Nrf2-mediated antioxidant response. | nih.gov |

| Mouse Model | Inflammation (Gout) | Reduced peritoneal inflammation and IL-1β production. | Inhibition of the NLRP3 inflammasome. | nih.gov |

Pharmacodynamic Studies in Animal Models Linking Metabolite Levels to Biological Effects

Pharmacodynamic studies are crucial for understanding the relationship between the concentration of a drug or its metabolites at the site of action and the resulting biological effect. In animal models, research has begun to link the levels of sulforaphane metabolites, including SFN-NAC, to specific physiological outcomes.

A detailed pharmacokinetic study in rats compared the profiles of SFN and SFN-NAC after intravenous and oral administration. nih.gov Following intravenous administration, SFN-NAC had a terminal half-life of 33.2 minutes, and its total body clearance was similar to that of SFN. nih.gov Interestingly, when SFN-NAC was administered, SFN was rapidly formed in the plasma, suggesting in vivo conversion. nih.gov This study also investigated the anti-fibrotic effects of both compounds in a cell model of pulmonary fibrosis, demonstrating that both SFN and SFN-NAC could inhibit the expression of fibrosis-related proteins. nih.govmdpi.com This provides a direct link between the presence of these compounds and a biological effect.

The tissue distribution of sulforaphane metabolites is a key factor in their biological activity. A study in mice provided a detailed analysis of the concentrations of SFN, SFN-GSH, SFN-Cys, and SFN-NAC in various tissues after oral administration of SFN. nih.gov The highest concentrations of metabolites were found in the small intestine, prostate, kidney, and lung. nih.gov SFN-NAC was one of the most abundant metabolites in most tissues, and in some, like the prostate, it was the most prevalent. nih.gov The study highlighted that SFN-Cys and SFN-NAC are considered bioactive intermediates that can target histone deacetylases, providing a mechanistic link between the metabolite levels in specific tissues and a potential anti-cancer effect. nih.gov

Furthermore, a study in rats that examined the in vivo pharmacokinetics of sulforaphane after an oral dose found that the plasma concentration peaked at 4 hours and had a half-life of about 2.2 hours. nih.gov This pharmacokinetic profile was linked to changes in gene expression in the liver, with robust induction of metallothionein (B12644479) and glutathione (B108866) S-transferase genes, which are important for cellular defense. nih.govresearchgate.net This demonstrates a clear pharmacodynamic relationship where the presence of sulforaphane and its metabolites in the circulation leads to a measurable and biologically relevant change in gene expression.

Table 3: Pharmacodynamic Findings of Sulforaphane Metabolites in Animal Models

| Animal Model | Metabolite(s) Studied | Pharmacokinetic Parameter(s) | Biological Effect | Link between Metabolite Level and Effect | Reference |

|---|---|---|---|---|---|

| Rats | SFN, SFN-NAC | Terminal half-life, clearance, in vivo conversion | Anti-fibrotic effects | Both compounds inhibited fibrosis-related protein expression in vitro. | nih.govmdpi.com |

| Mice | SFN, SFN-GSH, SFN-Cys, SFN-NAC | Tissue distribution | Potential HDAC inhibition | SFN-NAC was a major metabolite in target tissues like the prostate. | nih.gov |

| Rats | Sulforaphane | Plasma concentration, half-life | Induction of cellular defense genes | Peak plasma concentration correlated with the timing of gene expression changes in the liver. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Integration of Stable Isotope Tracing with Multi-Omics Approaches (e.g., proteomics, transcriptomics)

A significant frontier in sulforaphane (B1684495) research is the combination of stable isotope tracing with multi-omics technologies. This integration allows scientists to move beyond simple quantification and connect the presence of sulforaphane metabolites with genome-wide changes in gene expression (transcriptomics) and protein profiles (proteomics).

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful proteomic technique that can be adapted for this purpose. nih.gov In a hypothetical experiment, two groups of cells could be cultured; one group would receive unlabeled sulforaphane, while the other receives a deuterated version. By analyzing the cellular proteins, researchers can precisely identify which proteins are adducted or otherwise modified by sulforaphane. This approach can help to pinpoint the direct molecular targets of sulforaphane and its metabolites, clarifying the mechanisms behind its observed biological effects, such as the modulation of xenobiotic-metabolizing enzymes. nih.gov

This strategy offers a significant advantage over traditional methods by providing a clear causal link between the compound and its downstream effects. It allows for the differentiation of primary targets from secondary or tertiary effects, providing a much clearer picture of the compound's mechanism of action.

Development of Advanced Computational Models for Sulforaphane Metabolite Kinetics

The development of robust computational models is essential for understanding and predicting how sulforaphane and its metabolites are absorbed, distributed, metabolized, and excreted (ADME). D,L-Sulforaphane-d8 N-Acetyl-L-cysteine serves as a critical internal standard for the liquid chromatography-mass spectrometry (LC-MS) methods that generate the high-quality data needed to build these models. mdpi.com

Physiologically based pharmacokinetic (PBPK) models are a key area of development. These models simulate the complex processes in the body and can predict the concentration of sulforaphane metabolites in various tissues over time. The use of deuterated standards ensures the accuracy and reproducibility of the data used to parameterize and validate these models. bohrium.com Accurate PBPK models can help to:

Predict tissue-specific concentrations of active metabolites.

Extrapolate findings from animal models to humans.

Understand the impact of genetic variations in metabolic enzymes on sulforaphane bioavailability. bohrium.com

| Model Parameter | Importance in Sulforaphane Research | Role of Deuterated Standards |

| Absorption Rate | Determines how quickly sulforaphane enters the bloodstream. | Ensures accurate measurement of plasma concentrations over time. |

| Volume of Distribution | Indicates how widely the compound is distributed in the body's tissues. | Allows for precise quantification in different biological matrices. |

| Metabolic Clearance | Reflects the rate at which sulforaphane is converted to its various metabolites. | Provides an accurate benchmark for quantifying metabolite formation. |

| Elimination Half-Life | The time it takes for half of the compound to be removed from the body. | Critical for accurate determination of clearance rates. |

Exploration of Novel Biological Activities of Deuterated Sulforaphane Conjugates Beyond Tracer Applications

While primarily used as tracers, there is an emerging interest in whether deuterated compounds themselves possess unique biological activities. The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium.

This raises the intriguing possibility that this compound might have a different biological activity profile compared to its non-deuterated counterpart. For instance, if the cleavage of a C-H bond is a rate-limiting step in a particular metabolic or signaling pathway, the C-D bond in the deuterated compound would be more stable and react more slowly. This could potentially alter its interaction with cellular targets, such as histone deacetylases (HDACs). medchemexpress.comnih.gov

Furthermore, the N-acetyl-L-cysteine (NAC) conjugate of sulforaphane is known to be biologically active, inhibiting HDACs and inducing apoptosis in cancer cells. medchemexpress.comnih.gov Research into whether the deuterated form exhibits enhanced or modified activity could open up new therapeutic avenues. Studies have shown that SFN-NAC can trigger microtubule disruption and induce autophagy, processes that are fundamental in cancer research. medchemexpress.comnih.gov Investigating if the d8 version modulates these pathways differently is a valid and exciting area for future inquiry.

Standardization of Research Methodologies for Enhanced Reproducibility in Sulforaphane Metabolism Studies

A persistent challenge in the field of phytochemical research is the lack of standardized methodologies, which can lead to conflicting results and hinder progress. The availability of high-purity, stable isotope-labeled internal standards like this compound is a cornerstone of addressing this issue.

The use of such standards in analytical methods, particularly LC-MS, is crucial for achieving the necessary accuracy, precision, and reproducibility required for clinical and preclinical studies. mdpi.com By providing a reliable reference point for quantification, these standards help to minimize inter-laboratory variability and ensure that data from different studies can be compared with confidence.

| Area of Standardization | Role of this compound | Desired Outcome |

| Sample Preparation | Used as a spike-in standard to control for extraction efficiency and matrix effects. | Consistent and reliable quantification across different sample types (plasma, urine, tissue). |

| LC-MS Quantification | Serves as an internal standard for creating accurate calibration curves and quantifying endogenous levels. | High-throughput, validated assays with low limits of detection and quantification. mdpi.com |

| Clinical Trial Analysis | Ensures that pharmacokinetic and pharmacodynamic data from different trial sites are comparable. | Robust and reproducible clinical data to support the efficacy of sulforaphane. nih.gov |

| Inter-laboratory Validation | Acts as a common reference material for cross-validation of analytical methods between different research groups. | Increased confidence in published findings and facilitation of meta-analyses. |

The widespread adoption of standardized methods, underpinned by the use of deuterated internal standards, will be critical for advancing our understanding of sulforaphane's metabolism and translating research findings into reliable clinical applications. researchgate.net

Q & A

Basic Research Questions

Q. What is the structural significance of the deuterium labeling in D,L-Sulforaphane-d8, and how does it influence experimental design?

- Answer : The deuterium (d8) label replaces eight hydrogen atoms in the sulforaphane moiety, enabling precise tracking of metabolic pathways via isotopic tracing (e.g., using LC-MS or NMR). Researchers should design experiments to account for isotopic effects, such as altered reaction kinetics or metabolic stability, which may differ from non-deuterated analogs .

- Methodological Note : Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous and exogenous metabolite pools. Validate isotopic purity via high-resolution mass spectrometry (HRMS) .

Q. How does N-Acetyl-L-cysteine (NAC) enhance the bioavailability or stability of sulforaphane derivatives in vitro?

- Answer : NAC acts as a thiol donor, stabilizing sulforaphane’s reactive isothiocyanate group through covalent conjugation. In cell culture models, pre-treatment with NAC (0.1–10 mM) can mitigate oxidative stress artifacts and improve compound solubility. Ensure pH control (6.5–7.4) to prevent NAC autoxidation .

Q. What are standard analytical protocols for quantifying D,L-Sulforaphane-d8 N-Acetyl-L-cysteine in biological matrices?

- Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Ionization : ESI+ for sulforaphane (m/z 178 → 114) and ESI- for NAC (m/z 162 → 120)

- Calibration range : 1–500 ng/mL in plasma .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pro-oxidant vs. antioxidant effects of this compound in cancer models?

- Answer : Contradictions often arise from dose-dependent effects (e.g., hormetic responses) or cell-type-specific redox thresholds. Design dose-response curves (0.1–100 µM) with concurrent ROS assays (e.g., DCFH-DA) and glutathione quantification. Use genetic models (e.g., Nrf2-KO cells) to isolate mechanism-specific effects .

Q. What strategies optimize the synthesis of this compound for high isotopic fidelity?

- Answer :

- Step 1 : Deuterate sulforaphane via H/D exchange using D2O and Pt/C catalysts under controlled pH (4–5).

- Step 2 : Conjugate with NAC via Michael addition in anhydrous DMSO, monitoring reaction completion via FT-IR (disappearance of -NCS peak at 2050 cm⁻¹).

- Validation : Confirm >98% isotopic purity using HRMS and ²H-NMR .

Q. How should researchers address isotopic interference when co-administering deuterated and non-deuterated compounds in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.